[(2E)-2-{(2E)-[(5-bromofuran-2-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid
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Overview
Description
[(2E)-2-{(2E)-[(5-bromofuran-2-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of [(2E)-2-{(2E)-[(5-bromofuran-2-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid typically involves a multi-step process. One common method is the Thia-Michael addition reaction. This involves the reaction of a hydrazine derivative with maleic anhydride to form the thiazolidinone ring . The reaction conditions often include the use of glacial acetic acid as a catalyst and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
[(2E)-2-{(2E)-[(5-bromofuran-2-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[(2E)-2-{(2E)-[(5-bromofuran-2-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of [(2E)-2-{(2E)-[(5-bromofuran-2-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain bacterial enzymes, such as the MurB protein in Staphylococcus aureus . This inhibition disrupts the bacterial cell wall synthesis, leading to cell death. Additionally, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
[(2E)-2-{(2E)-[(5-bromofuran-2-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid can be compared with other thiazolidinone derivatives, such as:
2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl acetic acid: This compound also exhibits antimicrobial and anticancer properties but differs in its specific molecular interactions and efficacy.
Methyl [3-(4-chlorophenyl)-2-{[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-ylidene]acetate: Known for its potential as an anti-T.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H8BrN3O4S |
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Molecular Weight |
346.16 g/mol |
IUPAC Name |
2-[(2E)-2-[(E)-(5-bromofuran-2-yl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C10H8BrN3O4S/c11-7-2-1-5(18-7)4-12-14-10-13-9(17)6(19-10)3-8(15)16/h1-2,4,6H,3H2,(H,15,16)(H,13,14,17)/b12-4+ |
InChI Key |
KAASKOMGDUNCRQ-UUILKARUSA-N |
Isomeric SMILES |
C1=C(OC(=C1)Br)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O |
Canonical SMILES |
C1=C(OC(=C1)Br)C=NN=C2NC(=O)C(S2)CC(=O)O |
Origin of Product |
United States |
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